molecular formula C25H27FN2O2 B3480726 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

Cat. No. B3480726
M. Wt: 406.5 g/mol
InChI Key: JXQQWENODSXOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol, also known as AZD-2932, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various cancers and autoimmune diseases. Due to its unique structure and mechanism of action, AZD-2932 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of several diseases.

Mechanism of Action

1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is a selective and irreversible inhibitor of BTK, which is a key enzyme involved in the activation of B cells and other immune cells. BTK plays a critical role in the development and progression of various cancers and autoimmune diseases, and its inhibition has been shown to be an effective therapeutic strategy. 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol binds covalently to a cysteine residue in the active site of BTK, thereby blocking its activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells and other immune cells, thereby reducing the production of pro-inflammatory cytokines and chemokines. It also inhibits the proliferation and survival of cancer cells, leading to tumor regression. Additionally, 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been shown to enhance the activity of other anticancer drugs, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is its high selectivity and potency for BTK, which makes it an attractive therapeutic target for various diseases. Additionally, its irreversible binding to BTK ensures sustained inhibition of the enzyme and prolonged therapeutic effects. However, one of the limitations of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is its poor solubility and bioavailability, which may limit its efficacy in vivo. Furthermore, its irreversible binding to BTK may also lead to off-target effects and toxicity.

Future Directions

There are several future directions for the development of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol. One potential area of investigation is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another area of interest is the investigation of its combination with other anticancer drugs to enhance its therapeutic effects. Furthermore, the development of 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol analogs with improved selectivity and potency for BTK may also be explored. Overall, the continued research on 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol holds great promise for the development of novel therapies for various diseases.

Scientific Research Applications

1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been extensively studied in preclinical models of cancer and autoimmune diseases. In a study conducted on mice with lymphoma, 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol showed significant antitumor activity and was well-tolerated by the animals. Similarly, in a study conducted on mice with rheumatoid arthritis, 1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol showed potent anti-inflammatory activity and reduced joint damage.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2/c26-22-8-10-23(11-9-22)27-16-18-28(19-17-27)24(29)21-6-4-20(5-7-21)12-15-25(30)13-2-1-3-14-25/h4-11,30H,1-3,13-14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQWENODSXOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
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1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
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1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
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1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
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1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
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1-[(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

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